molecular formula C14H12N2O3S B8774918 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8774918
M. Wt: 288.32 g/mol
InChI Key: FPWYFHOWUQKNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a sulfonyl group attached to a 4-methylphenyl moiety

Preparation Methods

The synthesis of 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step synthetic routes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,3-b]pyridine core. The sulfonyl group is then introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar compounds to 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- include other pyrrolopyridine derivatives, such as:

    2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.

    1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potential as fibroblast growth factor receptor inhibitors.

    1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Used in various chemical synthesis applications .

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- in terms of its sulfonyl group and potential bioactivity.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2H-pyrrolo[2,3-b]pyridin-3-one

InChI

InChI=1S/C14H12N2O3S/c1-10-4-6-11(7-5-10)20(18,19)16-9-13(17)12-3-2-8-15-14(12)16/h2-8H,9H2,1H3

InChI Key

FPWYFHOWUQKNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (5 g, 16.65 mmol) was dissolved in DCM (165 mL) and chilled to 0° C. m-Chloroperbenzoic acid (“m-CPBA”; 4.85 g, 21.64 mmol, 77% by weight) was added, and the mixture was allowed to gradually warm to room temperature over a 16 hour period. The mixture was then washed with 10% aqueous sodium sulfite solution, dried over sodium sulfate and concentrated. Flash 65 Biotage (5% ethyl acetate/DCM) afforded 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3 (2H)-one (441 mg, 9%). 1H NMR (400 MHz, CDCl3) δ 8.61-8.66 (m, 1H), 8.00-8.05 (m, 2H), 7.92-7.97 (m, 1H), 7.29-7.34 (m, 2H), 7.06-7.12 (m, 1H), 4.38 (s, 2H), 2.41 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two

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